molecular formula C10H13NO2 B034581 1-tert-Butyl-4-nitrobenzene CAS No. 3282-56-2

1-tert-Butyl-4-nitrobenzene

Cat. No. B034581
CAS RN: 3282-56-2
M. Wt: 179.22 g/mol
InChI Key: XSCPVQNNFLHGHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-tert-Butyl-4-nitrobenzene can be synthesized through specific reactions involving tert-butyl groups and nitrobenzene. For example, the reaction of HNO3 with 1-tert-butyl-4-methoxybenzene can produce compounds like 5-tert-Butyl-2-meth­oxy-1,3-dinitro­benzene (Ye, 2007). Other relevant synthesis methods involve lithiation of related compounds and subsequent reactions with nitrosopropane and oxidizing agents (Fujita et al., 1996).

Molecular Structure Analysis

The molecular structure of derivatives of 1-tert-butyl-4-nitrobenzene and related compounds has been extensively studied. X-ray analysis reveals details about the molecular conformation, bond angles, and distances between functional groups (Gleiter et al., 1998).

Chemical Reactions and Properties

1-tert-Butyl-4-nitrobenzene participates in various chemical reactions. For instance, its derivatives can undergo nitration reactions leading to the formation of different nitro compounds (Graaf & Wepster, 1966). The formation of σH-adducts and their conversion to quinolines or quinoline oxides has also been documented (Bujok et al., 2017).

Physical Properties Analysis

The physical properties of 1-tert-butyl-4-nitrobenzene derivatives, such as their solubility, crystallinity, and thermal stability, have been a subject of research. Studies have shown that these compounds can exhibit low dielectric constants, high glass transition temperatures, and significant solubility in various solvents (Chern & Tsai, 2008).

Scientific Research Applications

  • Host-Guest Interaction in Inclusion Compounds

    A study found that nitrobenzene-induced symmetry-reducing distortion in p-tert-butylcalix[4]arene inclusion compounds can be aligned with the host C4 symmetry axis by introducing propane, resulting in stronger host-guest interaction (Brouwer, Enright, & Ripmeester, 1997).

  • Interaction with Hydroxonium Ions

    The interaction of tetrapropoxy-4-tert-butylcalix[4]arene with H3O+ ions in nitrobenzene-d5 forms an equimolecular complex, with the calixarene cup adopting an open and symmetrical conformation (Kr̆íž et al., 2008).

  • Nitration Products and Solvent Basicity

    Nitration of 4-tert-butyl-1,2-dimethylbenzene in acetic anhydride leads to the formation of various adducts, with the balance between dominant products controlled by the basicity of the solvent (Fischer & Teo, 1978).

  • Catalyzed Oxidation Reactions

    Co(salen) catalyzed oxidation of 2,4,6-trisubstituted anilines with tert-butylhydroperoxide produces specific compounds including 4-tert-butylperoxy-2,5-cyclohexadien-1-imine and nitrobenzen (Nishinaga et al., 1992).

  • Synthesis of Polyfluorinated Nitroxide Radicals

    A recent study introduced new stable polyfluorinated nitroxide radicals, including derivatives of tert-butyl and nitrobenzene groups, which have potential applications in cross-coupling reactions (Politanskaya et al., 2020).

  • Ultrasonic-Assisted Synthesis

    Ultrasound-assisted liquid-liquid multi-site phase-transfer catalysis significantly enhances the preparation of nitro aromatic ethers, such as 1-butoxy-4-nitrobenzene, offering a method for synthesizing these compounds (Harikumar & Rajendran, 2014).

properties

IUPAC Name

1-tert-butyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCPVQNNFLHGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00876025
Record name 4-T-BUTYLNITROBENZENE
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl-4-nitrobenzene

CAS RN

3282-56-2, 3382-56-7
Record name 1-(1,1-Dimethylethyl)-4-nitrobenzene
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Record name 1-tert-Butyl-4-nitrobenzene
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Record name 3282-56-2
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Record name 4-T-BUTYLNITROBENZENE
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Record name 1-tert-butyl-4-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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